3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
Overview
Description
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is an organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromone core substituted with a methoxyphenyl group and a nitrobenzoate ester, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde under basic conditions to form the chromone core. This intermediate is then esterified with 3-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate.
Reduction: 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-aminobenzoate.
Substitution: 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-carboxybenzoate.
Scientific Research Applications
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to bioactive chromones.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chromone core can interact with active sites of enzymes, potentially inhibiting their activity. The nitrobenzoate ester may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can be compared with other chromone derivatives such as:
3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the nitro group, which may result in different biological activities.
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate: The position of the nitro group can influence the compound’s reactivity and biological properties.
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-aminobenzoate:
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7/c1-29-20-8-3-2-7-17(20)19-13-30-21-12-16(9-10-18(21)22(19)25)31-23(26)14-5-4-6-15(11-14)24(27)28/h2-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUPLZLMBSISQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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